(S)-3-Phenylpiperidine
Übersicht
Beschreibung
(S)-3-Phenylpiperidine is a chiral compound belonging to the class of piperidines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a phenyl group attached to the third carbon of the piperidine ring. The (S)-enantiomer indicates that the compound has a specific three-dimensional arrangement, which can influence its chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenylpiperidine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of 3-phenylpyridine using a chiral rhodium catalyst. This reaction is carried out under high pressure of hydrogen gas and at elevated temperatures to achieve high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chiral chromatography, can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-3-Phenylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms.
Substitution: The phenyl group or the piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(S)-3-Phenylpiperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with various receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals, where its chiral properties are particularly valuable.
Wirkmechanismus
The mechanism of action of (S)-3-Phenylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to fit into the active sites of these targets in a stereospecific manner, influencing their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
®-3-Phenylpiperidine: The enantiomer of (S)-3-Phenylpiperidine, which may have different biological activities due to its opposite stereochemistry.
4-Phenylpiperidine: A structural isomer with the phenyl group attached to the fourth carbon of the piperidine ring.
3-Phenylpyridine: A related compound with a pyridine ring instead of a piperidine ring.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in distinct interactions with biological targets compared to its enantiomer or structural isomers. This makes it a valuable compound for studying stereospecific effects in chemical and biological systems.
Eigenschaften
IUPAC Name |
(3S)-3-phenylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYBILDYPCVNMU-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208096 | |
Record name | (S)-3-Phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59349-71-2 | |
Record name | (3S)-3-Phenylpiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59349-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-Phenylpiperidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059349712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-3-Phenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70208096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-3-phenylpiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.085 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of an (S)-3-Phenylpiperidine moiety influence the activity of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors?
A1: Research indicates that introducing an this compound group can significantly enhance the potency of NAPE-PLD inhibitors. For instance, replacing an N-methylphenethylamine group with an this compound led to a 3-fold increase in inhibitory potency against NAPE-PLD. This improvement is attributed to the conformational restriction imposed by the this compound ring. []
Q2: Can you provide an example demonstrating the Structure-Activity Relationship (SAR) of this compound derivatives in the context of NAPE-PLD inhibition?
A2: A study investigating pyrimidine-4-carboxamides as NAPE-PLD inhibitors highlighted the impact of structural modifications on inhibitory activity. Replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine in a molecule already containing an this compound moiety led to a 10-fold increase in potency, resulting in a nanomolar inhibitor with improved drug-like properties. This example showcases how subtle changes within the molecule, even in the presence of an this compound group, can drastically affect the interaction with the target enzyme. []
Q3: What is known about the metabolic fate of this compound derivatives in the human body?
A3: Studies using human liver microsomes have shown that (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, an this compound derivative, undergoes N-dealkylation primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway leads to the formation of N-depropyl (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride. This finding highlights the importance of considering CYP2D6-mediated metabolism during drug development involving this compound derivatives. []
Q4: How do this compound derivatives interact with dopamine receptors in the brain?
A4: Research suggests that certain this compound derivatives, such as (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride ((-)-OSU6162), exhibit a unique interaction with dopamine receptors. Instead of acting as typical agonists or antagonists, (-)-OSU6162 displays a "normalizing" effect on dopaminergic activity. Positron Emission Tomography (PET) studies in primates revealed that (-)-OSU6162 can either decrease or increase dopamine synthesis in the striatum depending on the baseline activity. This "Protean" effect suggests a potential therapeutic application in disorders characterized by dysregulated dopamine signaling. []
Q5: Beyond dopamine receptors, are there other targets in the brain affected by this compound derivatives?
A5: While dopamine receptor interactions are well-documented, research also explored the impact of (-)-OSU6162 on other neurotransmitter systems. PET studies using radioligands for dopamine D1 ([11C]SCH23390) and D2/D3 receptors ([11C]raclopride) in primates indicated that (-)-OSU6162 did not significantly alter the binding of these radioligands. This finding suggests a certain degree of selectivity for (-)-OSU6162 towards modulating dopamine synthesis and release over direct competition with other ligands at dopamine receptor sites. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.